Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate
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Overview
Description
Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-cyano-1-phenyl-1H-pyrazole-5-amine with 3,3,3-trifluoro-2-(3-methylphenyl)formamido propanoic acid methyl ester under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its potential biological activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, Methyl 2-[(4-cyano-1-phenyl-1H-pyrazol-5-YL)amino]-3,3,3-trifluoro-2-[(3-methylphenyl)formamido]propanoate is unique due to its trifluoromethyl group and cyano group. Similar compounds include:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
4-Amino-1-phenylpyrazole: Used in the synthesis of various pharmaceuticals.
3,5-Dimethyl-1-phenylpyrazole: Notable for its use in agrochemicals.
Properties
Molecular Formula |
C22H18F3N5O3 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
methyl 2-[(4-cyano-2-phenylpyrazol-3-yl)amino]-3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C22H18F3N5O3/c1-14-7-6-8-15(11-14)19(31)29-21(20(32)33-2,22(23,24)25)28-18-16(12-26)13-27-30(18)17-9-4-3-5-10-17/h3-11,13,28H,1-2H3,(H,29,31) |
InChI Key |
UDICYRLTOUNYGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=C(C=NN2C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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